6-Chloro-8-cyclopropyl-9-isopropyl-9H-purine
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Overview
Description
6-Chloro-8-cyclopropyl-9-isopropyl-9H-purine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-cyclopropyl-9-isopropyl-9H-purine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a purine derivative followed by the introduction of cyclopropyl and isopropyl groups through alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-cyclopropyl-9-isopropyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines with different functional groups.
Scientific Research Applications
6-Chloro-8-cyclopropyl-9-isopropyl-9H-purine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-8-cyclopropyl-9-isopropyl-9H-purine involves its interaction with specific molecular targets. The chlorine, cyclopropyl, and isopropyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-9-isopropyl-9H-purine
- 8-Bromo-6-chloro-9-isopropyl-9H-purine
- 6-Chloro-9-cyclopentyl-9H-purine
Uniqueness
6-Chloro-8-cyclopropyl-9-isopropyl-9H-purine is unique due to the presence of both cyclopropyl and isopropyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its stability, binding affinity, and specificity compared to other similar compounds.
Properties
Molecular Formula |
C11H13ClN4 |
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Molecular Weight |
236.70 g/mol |
IUPAC Name |
6-chloro-8-cyclopropyl-9-propan-2-ylpurine |
InChI |
InChI=1S/C11H13ClN4/c1-6(2)16-10(7-3-4-7)15-8-9(12)13-5-14-11(8)16/h5-7H,3-4H2,1-2H3 |
InChI Key |
MVMHBBMOZMVWJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC2=C1N=CN=C2Cl)C3CC3 |
Origin of Product |
United States |
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